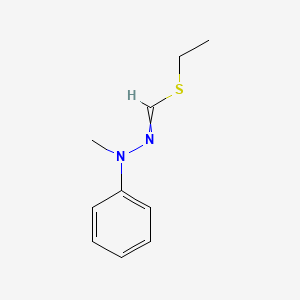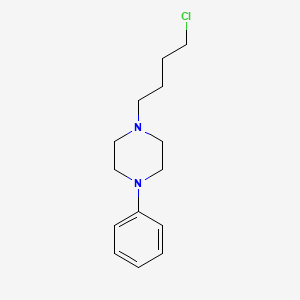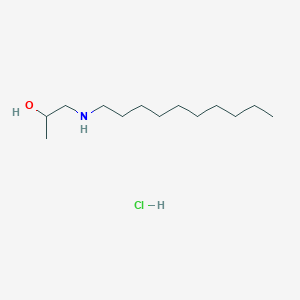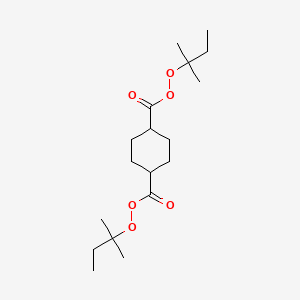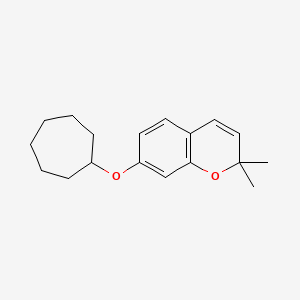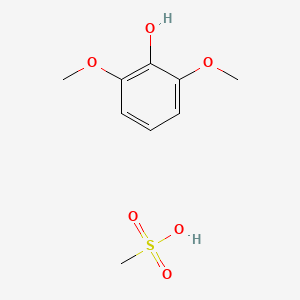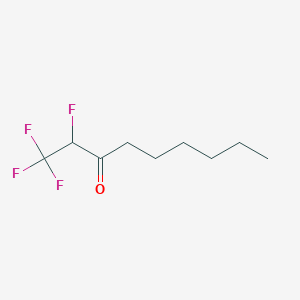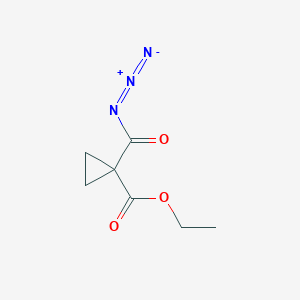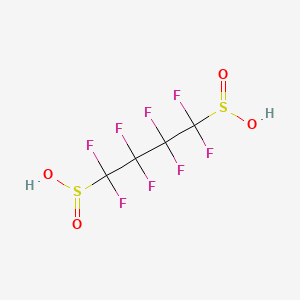
Octafluorobutane-1,4-disulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octafluorobutane-1,4-disulfinic acid is a fluorinated organic compound with the molecular formula C4H2F8O6S2. This compound is characterized by the presence of eight fluorine atoms and two sulfinic acid groups attached to a butane backbone. The high fluorine content imparts unique chemical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octafluorobutane-1,4-disulfinic acid typically involves the fluorination of butane derivatives. One common method is the direct fluorination of butane-1,4-disulfinic acid using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes often utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and fluorine concentration. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the fluorination process, resulting in higher purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Octafluorobutane-1,4-disulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid groups can be oxidized to sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding sulfides using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Octafluorobutane-1,4-disulfonic acid
Reduction: Octafluorobutane-1,4-disulfide
Substitution: Various fluorinated butane derivatives depending on the substituent introduced
Scientific Research Applications
Octafluorobutane-1,4-disulfinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions. Its unique properties make it valuable in the development of new fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics due to its high fluorine content.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems and in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of octafluorobutane-1,4-disulfinic acid is primarily related to its high fluorine content and the presence of sulfinic acid groups. The fluorine atoms impart unique electronic properties, enhancing the compound’s reactivity and stability. The sulfinic acid groups can participate in various chemical reactions, including oxidation and reduction, which can modulate the compound’s chemical behavior and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3,3,4,4-Octafluorobutane: A fluorinated butane derivative with similar fluorine content but lacking sulfinic acid groups.
Perfluorobutane: A fully fluorinated butane compound with different chemical properties due to the absence of sulfinic acid groups.
Uniqueness
Octafluorobutane-1,4-disulfinic acid is unique due to the presence of both fluorine atoms and sulfinic acid groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various scientific and industrial applications. The sulfinic acid groups also provide additional functionalization sites, allowing for further chemical modifications and applications.
Properties
CAS No. |
115416-68-7 |
|---|---|
Molecular Formula |
C4H2F8O4S2 |
Molecular Weight |
330.2 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octafluorobutane-1,4-disulfinic acid |
InChI |
InChI=1S/C4H2F8O4S2/c5-1(6,3(9,10)17(13)14)2(7,8)4(11,12)18(15)16/h(H,13,14)(H,15,16) |
InChI Key |
PDIMWFVJSCRWOS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)S(=O)O)(F)F)(C(F)(F)S(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
